molecular formula C13H18N6S B4936452 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione

1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione

Cat. No. B4936452
M. Wt: 290.39 g/mol
InChI Key: PGUYFJWNVPDKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione, also known as MPTP, is a chemical compound that has been widely studied for its scientific research applications. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms of Parkinson's disease. However, MPTP has also been used as a research tool to study the mechanisms of Parkinson's disease and other neurological disorders.

Mechanism of Action

1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. MPP+ then accumulates in the mitochondria of these neurons, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and physiological effects:
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione-induced neurotoxicity leads to a decrease in dopamine levels in the striatum, which is the region of the brain that regulates movement. This results in symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione also induces oxidative stress and inflammation, which can contribute to the progression of Parkinson's disease.

Advantages and Limitations for Lab Experiments

1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has several advantages as a research tool, including its ability to selectively target dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione-induced neurotoxicity also mimics the progressive nature of Parkinson's disease, making it a useful tool for studying disease progression and testing potential treatments. However, 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has several limitations, including its high toxicity and potential for off-target effects, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione, including the development of new animal models of Parkinson's disease, the identification of new therapeutic targets, and the testing of potential drugs for the treatment of Parkinson's disease. Additionally, there is a need for further research into the mechanisms of 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione-induced neurotoxicity, including the role of oxidative stress and inflammation in disease progression.

Synthesis Methods

1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione can be synthesized through a multi-step process involving the reaction of 3-methyl-1H-pyrazole with formaldehyde and hydrogen sulfide, followed by cyclization with imidazole. The resulting product is then purified through various chromatography techniques.

Scientific Research Applications

1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has been used extensively as a research tool to study the mechanisms of Parkinson's disease and other neurological disorders. 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione is selectively toxic to dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. Therefore, 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has been used to create animal models of Parkinson's disease, which can be used to study the disease progression, develop new treatments, and test the efficacy of potential drugs.

properties

IUPAC Name

1,3-bis[(3-methylpyrazol-1-yl)methyl]imidazolidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6S/c1-11-3-5-18(14-11)9-16-7-8-17(13(16)20)10-19-6-4-12(2)15-19/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUYFJWNVPDKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CN2CCN(C2=S)CN3C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]imidazolidine-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.